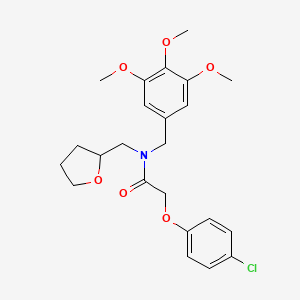

2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

CAS No.:

Cat. No.: VC20195918

Molecular Formula: C23H28ClNO6

Molecular Weight: 449.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28ClNO6 |

|---|---|

| Molecular Weight | 449.9 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C23H28ClNO6/c1-27-20-11-16(12-21(28-2)23(20)29-3)13-25(14-19-5-4-10-30-19)22(26)15-31-18-8-6-17(24)7-9-18/h6-9,11-12,19H,4-5,10,13-15H2,1-3H3 |

| Standard InChI Key | FQNXTTHMONTCPJ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Cl |

Introduction

2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic organic compound with a complex structure, featuring multiple functional groups such as a chlorophenoxy group, a tetrahydrofuran moiety, and a trimethoxybenzyl substituent. This compound is of interest in various research fields, particularly in medicinal chemistry and drug development, due to its potential biological activities.

Synthesis

The synthesis of 2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide typically involves multi-step organic reactions. These may include:

-

Initial Formation of Intermediates: Involves the preparation of key intermediates such as 4-chlorophenol and tetrahydrofuran derivatives.

-

Coupling Reactions: Utilizes techniques like etherification or amidation to link the chlorophenoxy group with the tetrahydrofuran and trimethoxybenzyl moieties.

-

Purification Techniques: Often employs chromatography to isolate the desired product efficiently.

Biological Activities

Research on 2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide suggests potential biological activities:

-

Anticancer Properties: Derivatives of this compound have shown promise in inhibiting pathways associated with cancer cell proliferation, such as the ATF4 pathway.

-

Bone Resorption Inhibition: Potential applications in conditions related to bone metabolism.

-

Neuroprotective Effects: Hypothesized mechanisms include the inhibition of specific pathways implicated in neurodegenerative diseases.

| Biological Activity | Mechanism |

|---|---|

| Anticancer | Inhibition of ATF4 pathway |

| Bone Resorption Inhibition | Modulation of bone metabolism pathways |

| Neuroprotective Effects | Inhibition of neurodegenerative pathways |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume